molecular formula C15H17N3O2 B2410441 N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide CAS No. 1501149-80-9

N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide

Cat. No. B2410441
CAS RN: 1501149-80-9
M. Wt: 271.32
InChI Key: HKVXPPQOIGADHZ-UHFFFAOYSA-N
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Description

“N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide” is a compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has an amide group attached to the pyridine ring, and an amino group attached to a propoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, compounds with similar structures have been involved in reactions such as aminocarbonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties could be determined experimentally .

Scientific Research Applications

Treatment of Bacterial Wilt in Tomatoes

This compound has been used in the development of novel pyridine-3-carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .

Enhancing Plant Growth

The compound has also been found to promote vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .

Urease Inhibitor

Pyridine carboxamide derivatives have been explored as urease inhibitors . Ureolytic bacteria are involved in various life-threatening conditions such as gastric and duodenal cancer, and these derivatives could potentially offer a new line of therapy .

Synthesis of Antibacterial Agents

Pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) has been synthesized as potential antibacterial agents . The complexes were characterized using magnetic moment determination, spectroscopic and X-ray pow .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to identify the most potent analog from the series . The structure–activity relationship analysis showed the positions and types of substituents on the aromatic rings of compounds strongly influenced their biological activity .

Kinetic Studies

Kinetic studies have been performed with the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some compounds that antagonize the activity of certain receptors are used for the prevention of episodic migraine headaches .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals or other industries .

properties

IUPAC Name

N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-8-20-12-5-6-14(13(16)9-12)18-15(19)11-4-3-7-17-10-11/h3-7,9-10H,2,8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVXPPQOIGADHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide

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